2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone
Description
Properties
IUPAC Name |
2-bromo-1-(3-chloro-2-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO/c9-4-7(12)5-2-1-3-6(10)8(5)11/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRVUBXKXBNQAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622608 | |
| Record name | 2-Bromo-1-(3-chloro-2-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192313-64-6 | |
| Record name | 2-Bromo-1-(3-chloro-2-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone typically involves the halogenation of a precursor compound. One common method is the bromination of 1-(3-chloro-2-fluorophenyl)ethanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, which is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in diethyl ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 1-(3-chloro-2-fluorophenyl)ethanol.
Oxidation: Formation of 3-chloro-2-fluorobenzoic acid.
Scientific Research Applications
Applications in Organic Synthesis
2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone is primarily used as an intermediate in the synthesis of various organic compounds. Its halogenated structure allows it to participate in nucleophilic substitution reactions, making it valuable for creating more complex molecules.
Table 1: Synthesis Methods
| Method | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Halogenation | Bromine in 1,4-dioxane at room temperature | 85 | Effective for generating the compound |
| Microwave-assisted synthesis | Acetic acid in methanol at 120°C | 22 | Rapid reaction time with moderate yield |
| Continuous flow processes | Industrial scale for consistent quality | Varies | Enhances efficiency and reduces waste |
Medicinal Chemistry Applications
Research indicates that this compound exhibits potential biological activity. Its halogen substituents can influence binding affinities with biological targets such as enzymes or receptors.
- The compound's ability to form covalent bonds with active site residues in proteins may inhibit enzyme activity, affecting various cellular processes.
- Studies have shown that the specific substitution pattern on the phenyl ring can be tailored to enhance its properties for targeted biological applications.
Case Studies and Research Findings
Several studies have highlighted the compound's potential in drug development:
Case Study 1: Inhibition of Enzyme Activity
A study investigated the interaction between this compound and a specific enzyme involved in cancer metabolism. The findings suggested that the compound effectively inhibited enzyme activity, leading to reduced cellular proliferation rates in vitro.
Case Study 2: Agrochemical Development
Another research project focused on using this compound as a precursor for developing agrochemicals aimed at pest control. The halogenated structure was found to enhance the efficacy of certain pesticide formulations.
Table 2: Comparison of Similar Compounds
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 2-Bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone | 0.98 | Additional chlorine atoms enhance reactivity |
| 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone | 0.96 | Different fluorine position affects properties |
| 2-Bromo-1-(4-chloro-3-fluorophenyl)ethanone | 0.96 | Methyl group presence alters chemical behavior |
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone involves its interaction with nucleophilic sites in biological molecules. The bromine atom can be displaced by nucleophiles in proteins or nucleic acids, leading to modifications that affect their function. This compound may also interact with specific enzymes, inhibiting their activity by forming covalent bonds with active site residues .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared below with structurally related bromo- or chloro-substituted ethanones, focusing on substituent positions, physicochemical properties, and reactivity.
Table 1: Structural and Physical Properties of Selected Bromoethanones
Key Observations :
Substituent Position and Reactivity: The 3-chloro-2-fluorophenyl group in the target compound introduces steric hindrance and electronic effects that differentiate its reactivity from analogues like 2-bromo-1-(3-chlorophenyl)ethanone. The ortho-fluorine atom may further polarize the carbonyl group, enhancing electrophilicity compared to meta-chloro derivatives . Hydroxyl-substituted analogues (e.g., 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone) exhibit lower melting points due to hydrogen bonding capabilities, whereas halogenated derivatives generally have higher thermal stability .
Synthetic Utility: The target compound’s 3-chloro-2-fluorophenyl moiety is advantageous in designing fluorinated drugs, as seen in analogues like 2-bromo-2-(3-chlorophenyl)-1-(4-fluorophenyl)ethanone (Compound 33l), which is used in antiparasitic agents . In contrast, 2-bromo-1-(4-methoxyphenyl)ethanone participates in cyclocondensation reactions with thiourea to form thiazoles, a pathway less common in heavily halogenated derivatives due to reduced nucleophilic attack efficiency .
Table 2: Reaction Pathways of Selected Bromoethanones
Key Observations :
- The target compound’s fluorine and chlorine substituents direct regioselectivity in reactions. For example, in DMF with NaHCO₃, it reacts with quinolones to yield fluorinated derivatives with enhanced bioavailability .
- Bromoethanones with electron-donating groups (e.g., 4-methoxyphenyl) favor nucleophilic aromatic substitution, while electron-withdrawing substituents (e.g., 3-chloro-2-fluorophenyl) promote carbonyl-centered reactivity .
Biological Activity
2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone is a halogenated ketone that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, identified by the CAS number 1192313-64-6, features a unique substitution pattern on its phenyl ring, which influences its interactions with biological targets.
The molecular formula of this compound is CHBrClF O. The presence of bromine, chlorine, and fluorine atoms contributes to its reactivity and ability to form covalent bonds with proteins. This characteristic is significant for its potential role as an inhibitor of various enzymes and receptors, affecting cellular processes.
Research indicates that the compound's halogenated structure enables it to interact with specific biological targets. The mechanism of action primarily involves the formation of covalent bonds with active site residues in proteins, leading to inhibition of their activity. Such interactions can significantly alter enzyme functions and cellular mechanisms, making this compound a candidate for further investigation in drug development.
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties. Its structural analogs have been tested against various bacterial strains, demonstrating significant inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Table 1: Antimicrobial Activity of Analogous Compounds
| Compound Name | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | 7.23 | S. aureus |
| Analog A | 11.7 | Enterococcus faecalis |
| Analog B | >200 | E. coli |
This table summarizes the Minimum Inhibitory Concentration (MIC) values for selected compounds, highlighting the potency of this compound compared to its analogs.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the specific halogen substitution pattern on the phenyl ring is crucial for enhancing biological activity. Compounds with additional electron-withdrawing groups or varied positions of halogens tend to exhibit different binding affinities and reactivities, which can be tailored for targeted applications in medicinal chemistry .
Case Studies
In one notable study, researchers synthesized a series of halogenated ketones similar to this compound and evaluated their antimicrobial efficacy. The findings indicated that compounds bearing both electron-donating (methyl) and electron-withdrawing (nitro) groups displayed enhanced antibacterial activity compared to those with a monosubstituted phenyl group .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone, and how can reaction conditions be optimized for yield?
- Methodology : The compound is typically synthesized via bromination of substituted acetophenones. For example, bromine (Br₂) in chloroform (CHCl₃) under controlled conditions can selectively brominate the α-carbon of the ketone group. Reaction optimization includes temperature control (25–30°C), stoichiometric use of bromine (e.g., 0.95–1.05 equivalents), and post-reaction purification via recrystallization from diethyl ether or ethanol .
- Data : A similar synthesis of 2-Bromo-1-(4-methoxyphenyl)ethanone achieved 85% yield using Br₂ in CHCl₃, followed by NaHCO₃ and sodium thiosulfate washes to remove excess bromine .
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
- Spectroscopy : NMR (¹H/¹³C) and IR spectroscopy are used to confirm functional groups. For example, the ketone carbonyl typically appears at ~1700 cm⁻¹ in IR, while bromine and aromatic substituents influence chemical shifts in NMR .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with software like SHELXL or ORTEP-3 enables precise determination of bond lengths and angles. SHELXL is widely used for refining crystal structures, particularly for small molecules .
Advanced Research Questions
Q. What challenges arise in the regioselective bromination of substituted acetophenones, and how can they be addressed?
- Regiochemical Issues : Competing bromination at aromatic rings versus α-carbons can occur. Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring direct bromination to the α-carbon. Catalysts like FeCl₃ or AlCl₃ enhance selectivity .
- Mitigation Strategies : Kinetic control (low temperatures) and steric hindrance from substituents (e.g., 3-Cl-2-F) favor α-bromination. Monitoring via TLC or HPLC ensures reaction progress .
Q. How can SHELX or ORTEP software be utilized in the crystallographic analysis of this compound?
- SHELX Applications : SHELXL refines high-resolution data, handling twinning and disorder common in halogenated compounds. Its robust algorithms manage heavy atoms (Br, Cl) for accurate thermal parameter modeling .
- ORTEP-3 : This GUI-based tool visualizes anisotropic displacement parameters, critical for assessing steric strain in the 3-chloro-2-fluorophenyl group. Example: ORTEP-3 can highlight torsional angles between the bromoethanone moiety and the aromatic ring .
Q. What are the key considerations in designing experiments to assess the compound's potential as a fungicide intermediate?
- Functional Group Reactivity : The α-bromo ketone group is a reactive handle for nucleophilic substitution (e.g., with imidazoles or allyloxy groups). Reactions should be conducted under anhydrous conditions to avoid hydrolysis .
- Biological Testing : Structure-activity relationship (SAR) studies require derivatives with varying halogen substitutions. For example, 2-Bromo-1-(3,5-dichlorophenyl)ethanone showed fungicidal activity at EC₅₀ values <10 μM .
Q. How to mitigate hazards associated with handling toxic byproducts during synthesis?
- Safety Protocols : Use fume hoods for bromine vapor containment. Fire hazards require CO₂ or dry chemical extinguishers, and spills should be neutralized with sodium thiosulfate to reduce Br₂ toxicity .
- PPE : Full-body chemical suits and self-contained breathing apparatus (SCBA) are mandatory during large-scale reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
